1-(2-Furoyl)-4-methylpiperidine

PHGDH Inhibitor Cancer Metabolism Serine Synthesis Pathway

1-(2-Furoyl)-4-methylpiperidine (C11H15NO2, MW 193.24) is a small-molecule building block comprising a 2-furoyl group linked to a 4-methylpiperidine ring. Its structural features place it within a pharmacologically relevant class of furoyl-piperidine derivatives, which have been explored in patent literature as opioid mu antagonists and other receptor modulators.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B262354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Furoyl)-4-methylpiperidine
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C(=O)C2=CC=CO2
InChIInChI=1S/C11H15NO2/c1-9-4-6-12(7-5-9)11(13)10-3-2-8-14-10/h2-3,8-9H,4-7H2,1H3
InChIKeyVGSVLEGVCRJZLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 1-(2-Furoyl)-4-methylpiperidine: A Foundational Furoyl-Piperidine Scaffold for Fragment-Based Screening and SAR Exploration


1-(2-Furoyl)-4-methylpiperidine (C11H15NO2, MW 193.24) is a small-molecule building block comprising a 2-furoyl group linked to a 4-methylpiperidine ring. Its structural features place it within a pharmacologically relevant class of furoyl-piperidine derivatives, which have been explored in patent literature as opioid mu antagonists and other receptor modulators [1][2]. The compound's low molecular weight and moderate calculated lipophilicity (cLogP ~1.2–1.9) make it a suitable candidate for fragment-based drug discovery (FBDD) and the construction of diverse screening libraries [3].

Why 1-(2-Furoyl)-4-methylpiperidine is Not Interchangeable with Other Piperidine Building Blocks


The specific combination of a 2-furoyl substituent and a 4-methyl group on the piperidine ring creates a unique chemical vector that is not replicated by generic piperidine or unsubstituted furoyl-piperidine analogs. While the core piperidine ring is common, the 4-methyl substituent has been shown to critically influence target engagement; for instance, in a series of PHGDH inhibitors, switching the amine moiety from simple piperidine to 4-methylpiperidine shifted the IC50 from >150 µM to 85.1 µM, demonstrating a significant structural impact [1]. Furthermore, the 2-furoyl group provides specific hydrogen-bonding and aromatic interactions distinct from other aroyl groups like benzoyl or thiophenecarbonyl [2].

Quantitative Differentiation of 1-(2-Furoyl)-4-methylpiperidine Against Closest Analogs


4-Methylpiperidine Fragment's Functional Impact on PHGDH Inhibition

In a structure-activity relationship (SAR) study of α-ketothioamide PHGDH inhibitors, the amine fragment 'Part C' was varied. The 4-methylpiperidine fragment demonstrated an IC50 of 85.1 µM, making it the only fragment in its series to show measurable sub-150 µM inhibition, in contrast to the simpler piperidine fragment which was inactive (>150 µM) [1]. This indicates that the 4-methylpiperidine moiety, a core component of the target compound, provides a functional advantage for engaging this cancer metabolism target.

PHGDH Inhibitor Cancer Metabolism Serine Synthesis Pathway

Computed Physicochemical Profile vs. Key Analogs for Fragment-Based Screening

The target compound adheres to the 'Rule of Three' for fragment-based screening (MW < 300, cLogP ≤ 3), with a molecular weight of 193.24 g/mol and a predicted cLogP in the range of 1.2–1.9 [1]. This profile is more lead-like compared to its 5-bromo analog (1-(5-bromo-2-furoyl)-4-methylpiperidine, MW 272.14, cLogP ~2.5), which carries a higher molecular weight and lipophilicity penalty that may reduce solubility and increase non-specific binding .

Fragment-Based Drug Discovery Lead-Likeness Physicochemical Properties

Synthetic Tractability and Commercial Availability as a Key Differentiator

The target compound is commercially available from multiple global suppliers (e.g., ChemBridge, Enamine, Otava) with a typical purity of 95% [1]. This contrasts with more complex furoyl-piperidine derivatives like 1-(5-bromo-2-furoyl)-4-methylpiperidine or 1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine, which are listed by fewer suppliers or have a higher cost due to additional synthetic steps . The compound's structural simplicity makes it an economical choice for building block procurement.

Chemical Sourcing Building Block Library Synthesis

Potential for Opioid Receptor Antagonism Based on a Structurally Related Patent Series

A patent series on 4-(2-furoyl)aminopiperidines establishes that the 2-furoyl group is a critical pharmacophore for opioid mu receptor antagonism. Compounds in this series demonstrated the ability to block morphine-induced side effects (constipation, nausea) without reversing analgesia [1]. The target compound, 1-(2-furoyl)-4-methylpiperidine, contains the core 2-furoyl pharmacophore but lacks the complex 4-amino substitution. Its simpler structure could serve as a foundational scaffold for exploring this target space or as a negative control.

Opioid Mu Antagonist GPCR Pain Management

Optimal Application Scenarios for 1-(2-Furoyl)-4-methylpiperidine in Drug Discovery and Chemical Biology


Fragment-Based Lead Discovery Targeting PHGDH in Cancer Metabolism

Use 1-(2-Furoyl)-4-methylpiperidine as a core fragment in a fragment-growing campaign targeting PHGDH. The 4-methylpiperidine component has been validated to contribute to target inhibition, as shown by the 85.1 µM IC50 of an α-ketothioamide derivative, while simpler piperidine fragments remained inactive. This compound can be elaborated by derivatizing the furoyl ring to improve potency and selectivity [1].

Design and Synthesis of Focused Screening Libraries for GPCR Targets

Leverage the 2-furoyl pharmacophore, which is recognized by opioid mu and potentially other GPCR targets, to build a focused library. The target compound serves as an ideal starting material for parallel synthesis of amide or amine derivatives, capitalizing on its commercial availability and lead-like physicochemical properties to explore structure-activity relationships around the piperidine nitrogen [1].

Negative Control Compound for 4-(2-Furoyl)aminopiperidine Opioid Antagonists

Employ the compound as a structurally similar but pharmacologically simplified negative control in assays evaluating the mu opioid antagonist series described in patents EP1443046 and US7375115. Its lack of the 4-amino substitution that is critical for high potency allows for the dissection of the pharmacophore's contribution to activity and selectivity profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Furoyl)-4-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.